Fermagate

Hyperphosphatemia Chronic Kidney Disease Hemodialysis

Fermagate (magnesium iron hydroxycarbonate) is a non-calcium, iron- and magnesium-based layered double hydroxide phosphate binder for hyperphosphatemia research. Unlike calcium-based binders or sevelamer, it eliminates positive calcium balance risk and provides pH-independent phosphate binding across the GI tract. - Phase III candidate with documented dose-dependent phosphate lowering (1 g & 2 g tid vs placebo) - Ideal reference standard for next-generation phosphate scavenger development - Suitable for CKD rodent models to study mineral metabolism and vascular calcification

Molecular Formula CH20Fe2Mg4O19
Molecular Weight 545.062
CAS No. 119175-48-3
Cat. No. B598077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFermagate
CAS119175-48-3
SynonymsFerrate (Fe(OH)63-), (OC-6-11)-, MagnesiuM carbonate, hydrate (2:4:1:4)
Molecular FormulaCH20Fe2Mg4O19
Molecular Weight545.062
Structural Identifiers
SMILESC(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+3].[Fe+3]
InChIInChI=1S/CH2O3.2Fe.4Mg.16H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;16*1H2/q;2*+3;4*+2;;;;;;;;;;;;;;;;/p-14
InChIKeyVESOWWBEYMMDFG-UHFFFAOYSA-A
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fermagate (CAS 119175-48-3) Compound Profile: A Non-Calcium Phosphate Binder for Renal Research


Fermagate (CAS 119175-48-3), also known as magnesium iron hydroxycarbonate, is a non-calcium, iron- and magnesium-based inorganic phosphate binder [1]. It belongs to the layered double hydroxide (LDH) family with the general formula [Mg₄Fe₂(OH)₁₂]·CO₃·4H₂O [2]. Developed for the control of hyperphosphatemia in hemodialysis patients, its mechanism involves the exchange of interlayer carbonate ions for dietary phosphate ions within the gastrointestinal tract, thereby reducing phosphate bioavailability [3]. This compound has been advanced to Phase III clinical trials as a potential alternative to established binders like sevelamer and lanthanum carbonate [4].

Fermagate (CAS 119175-48-3) Procurement Consideration: Why In-Class Substitution Is Not a Viable Strategy


While multiple phosphate binders are commercially available for hyperphosphatemia management, generic substitution within this therapeutic class is not advisable due to fundamental differences in chemical composition, mechanism, and clinical profile. Fermagate's layered double hydroxide structure, based on a specific Mg²⁺:Fe³⁺ ratio, confers a distinct phosphate-binding capacity and pH-independent efficacy that differs markedly from calcium-based binders (e.g., calcium acetate), non-absorbed polymers (e.g., sevelamer), and rare earth compounds (e.g., lanthanum carbonate) [1]. Its calcium-free nature eliminates the risk of positive calcium balance and associated vascular calcification, a significant limitation of calcium salts [2]. Furthermore, its binding capacity per unit mass and its specific elemental release profile (magnesium and iron) are unique to its composition and cannot be assumed for other iron- or magnesium-containing compounds [3]. Therefore, for research protocols aiming to replicate or build upon existing clinical findings, or for industrial applications requiring specific binding characteristics, the use of precisely defined Fermagate is mandatory.

Fermagate (CAS 119175-48-3) Quantitative Differentiation Evidence Guide


Dose-Dependent Serum Phosphate Reduction in Hemodialysis Patients

Fermagate demonstrates a dose-dependent reduction in serum phosphate in hemodialysis patients. In a Phase II study, 1 g and 2 g doses administered three times daily for 21 days resulted in significant decreases from a mean baseline of 2.16 mmol/L [1]. The 1 g dose reduced mean serum phosphate to 1.71 mmol/L (a decrease of 0.45 mmol/L), while the 2 g dose reduced it to 1.47 mmol/L (a decrease of 0.69 mmol/L) [2]. This efficacy was statistically significant compared to placebo, establishing a clear dose-response relationship [3].

Hyperphosphatemia Chronic Kidney Disease Hemodialysis Clinical Trial

Superior In Vitro Phosphate Binding Capacity Compared to Established Binders

In vitro studies comparing the phosphate binding capacity of MgFe hydroxy-carbonate compounds (Fermagate class) to established binders show a significant advantage. On a weight-for-weight basis, the MgFe compounds were much more effective than aluminum hydroxide, calcium carbonate, calcium acetate, and lanthanum carbonate in various food slurries [1]. Notably, lanthanum carbonate required at least a 10-fold increase in weight to achieve comparable phosphate binding [2]. Furthermore, the binding capacity of aluminum hydroxide was less than 50% that of the MgFe compounds [3].

Phosphate Binding In Vitro Comparative Study Layered Double Hydroxide

pH-Independent Phosphate Binding Profile

Unlike several established binders whose efficacy is pH-dependent, the phosphate binding properties of MgFe hydroxy-carbonate compounds (Fermagate) remain relatively constant across a range of pH values [1]. In contrast, magnesium hydroxide was effective only at low pH (less than 5.0) and calcium compounds were largely ineffective under the experimental conditions tested [2]. This pH independence is a key differentiator for maintaining consistent binding activity throughout the varying pH environments of the gastrointestinal tract [3].

Gastrointestinal pH Binding Efficacy pH Independence Formulation Stability

Controlled Magnesium Release Compared to Pure Magnesium Hydroxide

The MgFe hydroxy-carbonate structure modulates the release of magnesium ions, a key consideration for safety and tolerability. In vitro studies demonstrated that pure magnesium hydroxide released two- to threefold more magnesium than the MgFe compounds under identical conditions [1]. This suggests that Fermagate's unique layered structure provides a controlled release mechanism, potentially mitigating the risk of hypermagnesemia associated with high-dose magnesium-based binders [2].

Magnesium Release Ionic Release Safety Profile Electrolyte Balance

Fermagate (CAS 119175-48-3) Optimized Application Scenarios for Research and Industry


Preclinical Models of Hyperphosphatemia in Chronic Kidney Disease

Fermagate is ideally suited for use in rodent models of chronic kidney disease (CKD) to study the effects of phosphate binder therapy on mineral metabolism, vascular calcification, and bone disease. Its dose-dependent phosphate-lowering effect, demonstrated in clinical studies, allows researchers to titrate the compound to achieve specific serum phosphate targets [1]. This provides a more physiologically relevant model compared to binders with less predictable or pH-dependent efficacy.

Comparative Phosphate Binder Efficacy Studies

Given its distinct chemical class (layered double hydroxide) and documented head-to-head clinical trials against sevelamer and lanthanum carbonate, Fermagate is the optimal choice for research directly comparing the efficacy and safety of different classes of phosphate binders [2]. Its use ensures that study outcomes are directly comparable to the existing body of Phase II and III clinical trial literature.

Development of Advanced Phosphate-Scavenging Materials

The superior weight-for-weight binding capacity and pH-independent profile of MgFe hydroxy-carbonate compounds make Fermagate a valuable reference standard for the development of next-generation phosphate scavengers [3]. It can serve as a positive control or benchmark in materials science research aimed at creating novel, high-capacity, or environment-tolerant adsorbents for industrial wastewater treatment or food processing applications.

Investigations of Iron and Magnesium Homeostasis

Fermagate's controlled release of both iron and magnesium ions makes it a useful tool in studies investigating the interplay between phosphate binder use, trace element status, and the risk of anemia or electrolyte imbalances in CKD [4]. Its specific release profile, which differs from that of pure iron or magnesium salts, allows for the dissection of compound-specific versus elemental effects on systemic metabolism.

Technical Documentation Hub

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